molecular formula C15H17NO B14136343 5-(3,5-Dimethylphenylamino)-2-methylphenol

5-(3,5-Dimethylphenylamino)-2-methylphenol

Cat. No.: B14136343
M. Wt: 227.30 g/mol
InChI Key: LMHQFKNVCUEZBR-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenylamino)-2-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a 3,5-dimethylphenylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenylamino)-2-methylphenol typically involves the reaction of 3,5-dimethylaniline with 2-methylphenol under specific conditions. One common method involves the use of a catalyst such as palladium in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenylamino)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

5-(3,5-Dimethylphenylamino)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenylamino)-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Similar structure but lacks the amino group.

    2-Methylphenol: Similar structure but lacks the dimethylphenylamino group.

    3,5-Dimethylaniline: Similar structure but lacks the phenol group.

Uniqueness

5-(3,5-Dimethylphenylamino)-2-methylphenol is unique due to the presence of both the phenol and dimethylphenylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

5-(3,5-dimethylanilino)-2-methylphenol

InChI

InChI=1S/C15H17NO/c1-10-6-11(2)8-14(7-10)16-13-5-4-12(3)15(17)9-13/h4-9,16-17H,1-3H3

InChI Key

LMHQFKNVCUEZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=CC(=C2)C)C)O

Origin of Product

United States

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